
2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring and an amino group.Applications De Recherche Scientifique
Antifibrotic Activity
Pyrimidine derivatives, including the compound , have shown promising results in the treatment of fibrosis. The pyrimidine moiety is a key structure in medicinal chemistry, and its derivatives have been employed to design compounds with significant biological activities. In particular, these compounds have been evaluated against hepatic stellate cells, which play a crucial role in the development of liver fibrosis. Studies have indicated that certain pyrimidine derivatives can effectively inhibit the expression of collagen and hydroxyproline in cell culture, suggesting potential as novel antifibrotic drugs .
Antimicrobial Properties
The pyrimidine ring is associated with a wide range of pharmacological properties, including antimicrobial activity. Compounds containing this moiety have been synthesized and tested for their efficacy against various strains of bacteria and fungi. The results have shown variable and modest activity, indicating that with further optimization, these compounds could be developed into effective antimicrobial agents .
Antitumor Potential
Pyrimidine derivatives are known to exhibit antitumor properties. The compound could be part of a library of heterocyclic compounds designed for potential biological activities, including antitumor effects. Research in this area focuses on the synthesis and evaluation of novel compounds that could inhibit the growth of cancer cells or induce apoptosis .
Antiviral Applications
The structural framework of pyrimidine makes it a candidate for the design of antiviral drugs. Its derivatives have been studied for their potential to inhibit viral replication or to act as inhibitors against specific viral enzymes. This line of research is particularly relevant in the context of emerging viral diseases and the need for new therapeutic options .
Collagen Prolyl 4-Hydroxylases Inhibition
Collagen prolyl 4-hydroxylases (CP4H) are enzymes involved in the synthesis of collagen. Inhibitors of CP4H can reduce the overproduction of collagen, which is a hallmark of fibrotic diseases. Pyrimidine derivatives have been investigated for their ability to inhibit CP4H, thereby reducing fibrosis and offering a therapeutic approach to treat fibrotic conditions .
Synthesis of Heterocyclic Compound Libraries
The versatility of the pyrimidine ring allows for the construction of diverse heterocyclic compound libraries. These libraries are valuable for screening purposes in drug discovery, where the compound can serve as a building block for the synthesis of a wide array of heterocyclic compounds with potential biological activities .
Pharmacological Activity Profiling
Pyrimidine derivatives can be used to profile pharmacological activities across different biological targets. By synthesizing a variety of derivatives and testing them against a panel of enzymes, receptors, and other molecular targets, researchers can identify promising candidates for further development into therapeutic agents .
Chemical Biology and Medicinal Chemistry Research
In chemical biology and medicinal chemistry, the compound can be utilized as a core structure to explore the relationship between chemical structure and biological function. This research can lead to the discovery of new biological pathways and the development of novel therapeutic strategies .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-4-piperazin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13/h5,10H,1-4H2,(H3,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWZEPPLCRLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



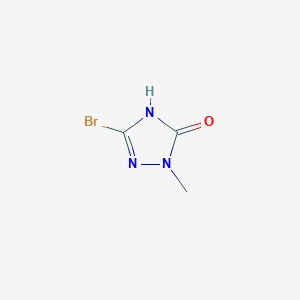
![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)
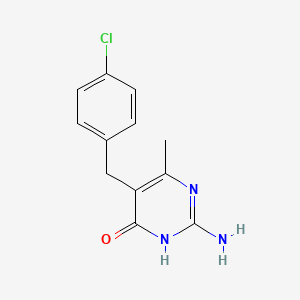
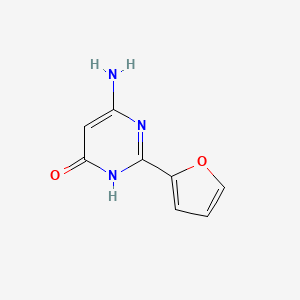
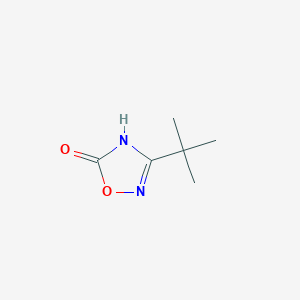

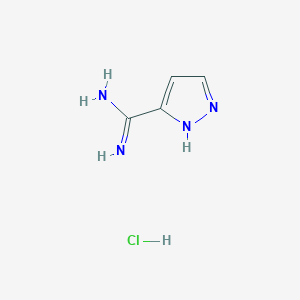
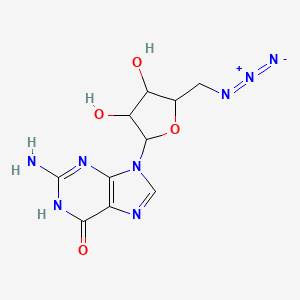
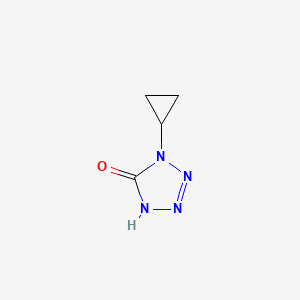
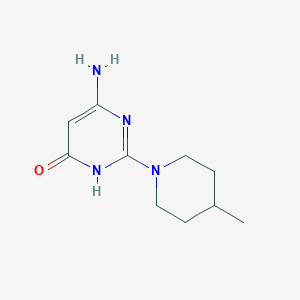
![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
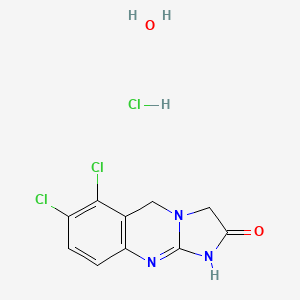
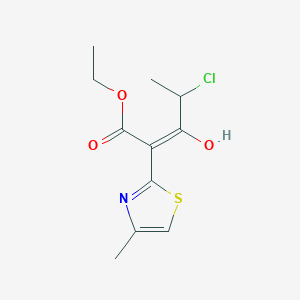
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)